5-Amino-2-fluorobenzenesulfonic acid
Overview
Description
5-Amino-2-fluorobenzenesulfonic acid is a chemical compound with the molecular formula C6H6FNO3S . It has a molecular weight of 191.18 g/mol . The IUPAC name for this compound is 5-amino-2-fluorobenzenesulfonic acid .
Molecular Structure Analysis
The molecular structure of 5-Amino-2-fluorobenzenesulfonic acid consists of a benzene ring substituted with an amino group at the 5th position and a fluorine atom at the 2nd position . The benzene ring is also substituted with a sulfonic acid group .Physical And Chemical Properties Analysis
5-Amino-2-fluorobenzenesulfonic acid is a solid compound . It has a melting point of approximately 310°C . The compound has a topological polar surface area of 88.8 Ų and a complexity of 248 . It has one rotatable bond .Scientific Research Applications
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Synthesis and Application of Coumarin Fluorescence Probes
- Scientific Field : Biochemistry, Environmental Protection, Disease Prevention .
- Summary of Application : Coumarin fluorescent probes have been widely used in these fields. They are formed by modifying the 3 and 7 position substituents on the mother nucleus .
- Methods of Application : The existing substituents on the core of coumarin compounds were modified. Most of the fluorescent probes are formed by modifying the 3 and 7 position substituents on the mother nucleus .
- Results or Outcomes : The detection and application of coumarin fluorescent probes for Cu 2+, Hg 2+, Mg 2+, Zn 2+, pH, environmental polarity, and active oxygen and sulfide have been introduced .
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Amino Acid and Peptide-based Fluorescence
- Scientific Field : Biochemistry .
- Summary of Application : Fluorescent amino acids such as tryptophan (Trp), tyrosine (Tyr) and phenylalanine (Phe) are widely used as building units to enhance the fluorescence properties of other molecules .
- Methods of Application : These amino acids use their respective fluorophores to undergo π–π transition under excitation with light of a particular wavelength, and then release a large number of photons, which produce fluorescence .
- Results or Outcomes : Peptide-based fluorescence involving fluorescent amino acids not only retains the biocompatibility of peptides, but also relies on their fluorescent groups to enhance the fluorescent properties of the peptide itself .
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Bimane-based Fluorescent Probes
- Scientific Field : Neurology .
- Summary of Application : These probes are used to detect fibrillar aggregates of the α-synuclein (αS) protein that are a hallmark of Parkinson’s disease (PD) .
- Methods of Application : The probe shows selective binding to αS fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β .
- Results or Outcomes : The probe shows selective binding to αS fibrils .
Safety And Hazards
When handling 5-Amino-2-fluorobenzenesulfonic acid, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapors . Contact with skin and eyes should be avoided . It’s recommended to use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition .
properties
IUPAC Name |
5-amino-2-fluorobenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO3S/c7-5-2-1-4(8)3-6(5)12(9,10)11/h1-3H,8H2,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRZCHPTZXGPTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)S(=O)(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30512606 | |
Record name | 5-Amino-2-fluorobenzene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30512606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-fluorobenzenesulfonic acid | |
CAS RN |
38962-61-7 | |
Record name | 5-Amino-2-fluorobenzene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30512606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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